molecular formula C12H16O4 B2708241 2-[3-(2-Methylpropoxy)phenoxy]acetic acid CAS No. 392237-83-1

2-[3-(2-Methylpropoxy)phenoxy]acetic acid

Cat. No.: B2708241
CAS No.: 392237-83-1
M. Wt: 224.256
InChI Key: YCERKOAASBOHHF-UHFFFAOYSA-N
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Description

2-[3-(2-Methylpropoxy)phenoxy]acetic acid (CAS Number: 392237-83-1) is a high-purity organic compound offered for research and development purposes. With a molecular formula of C12H16O4 and a molecular weight of 224.25 g/mol, this chemical is characterized by an assay of 95% and is recommended for storage at room temperature . This compound belongs to the phenoxyacetic acid structural class, which is recognized in medicinal chemistry for its diverse biological potential. Phenoxyacetic acid derivatives are frequently investigated as key scaffolds in the development of novel pharmaceutical agents . Specifically, this compound features a phenoxyacetic acid structure, a motif that has shown significant promise in the design of anti-inflammatory drugs, acting as a selective COX-2 inhibitor . Furthermore, the phenoxyacetic acid core is structurally analogous to auxin phytohormones, making related compounds subjects of interest in agricultural chemistry as synthetic auxin herbicides . Researchers exploring the structure-activity relationships of GPR40 (FFA1) agonists for type 2 diabetes treatment may also find this derivative of interest, as the phenoxyacetic acid group is a known pharmacophore in this field . This product is strictly labeled For Research Use Only and is not intended for human, veterinary, or diagnostic applications. Researchers can procure this compound in various quantities to suit their experimental needs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(2-methylpropoxy)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-9(2)7-15-10-4-3-5-11(6-10)16-8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCERKOAASBOHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Derivatization

Elucidating Strategies for the Targeted Synthesis of 2-[3-(2-Methylpropoxy)phenoxy]acetic Acid

The targeted synthesis of this compound can be achieved through several established and innovative chemical reactions. These strategies primarily focus on the formation of the ether linkage between the phenolic and acetic acid moieties.

The Williamson ether synthesis stands as a cornerstone for the formation of the ether bond in this compound. francis-press.commasterorganicchemistry.com This classical method involves the reaction of a sodium phenoxide with a haloacetic acid, typically chloroacetic acid. google.comgoogle.com The reaction is an SN2 nucleophilic substitution where the phenoxide ion acts as the nucleophile, displacing the halide from the acetic acid derivative. masterorganicchemistry.com

The synthesis generally proceeds by first preparing the sodium salt of 3-(2-methylpropoxy)phenol. This is achieved by treating the phenol (B47542) with a strong base, such as sodium hydroxide or sodium hydride, to deprotonate the hydroxyl group and form the more nucleophilic phenoxide. francis-press.com Subsequently, this phenoxide is reacted with a salt of chloroacetic acid. patsnap.com The reaction mixture is typically heated to ensure the completion of the reaction. google.com Acidification of the resulting mixture then yields the desired this compound. google.com

Another classical approach involves nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com While less common for simple phenoxyacetic acids, this mechanism becomes relevant when synthesizing more complex derivatives. The SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activating groups at the ortho and/or para positions. libretexts.org This forms a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

Modern synthetic chemistry has introduced catalytic methods to improve the efficiency and environmental footprint of phenoxyacetic acid synthesis. These approaches often utilize transition metal catalysts to facilitate the etherification reaction under milder conditions. For instance, copper-catalyzed Ullmann condensation reactions can be adapted for the formation of aryl ethers. While traditionally used for diaryl ether synthesis, modifications can allow for the coupling of phenols with alkyl halides.

More recently, catalytic versions of the Williamson ether synthesis have been developed to use weaker alkylating agents and avoid the production of large amounts of salt byproducts. researchgate.net Some methods employ phase-transfer catalysts to enhance the reaction rate between the aqueous phenoxide solution and the organic haloacetic acid derivative. Furthermore, high-temperature catalytic processes have been explored that allow the use of less reactive alkylating agents like alcohols or esters, which are considered more environmentally friendly. researchgate.net

Research into novel catalysts continues to be an active area. For example, phosphonitrilic chloride (PNT) has been used as an activator for the esterification of phenoxyacetic acids, highlighting the ongoing development of new reagents to facilitate these transformations.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

In the Williamson ether synthesis, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can solvate the cation of the phenoxide, leaving the anionic nucleophile more reactive. masterorganicchemistry.comgoogle.com The choice of base is also critical; stronger bases like sodium hydride can lead to a more complete formation of the phenoxide compared to sodium hydroxide. masterorganicchemistry.com

Temperature plays a significant role, with higher temperatures generally increasing the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. Therefore, a careful balance must be struck. Microwave-assisted synthesis has also been explored as a method to rapidly heat the reaction mixture and reduce reaction times. francis-press.com

To enhance yield, the stoichiometry of the reactants can be adjusted. Using a slight excess of the haloacetic acid derivative can help to ensure complete conversion of the often more valuable phenol. Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials or byproducts. A patent for a similar phenoxyacetic acid derivative synthesis method reports yields higher than 95% and purity greater than 98% through process optimization that includes recycling of solvents and wastewater. google.compatsnap.com

Table 1: Comparison of Synthetic Methodologies for Phenoxyacetic Acid Formation

Methodology Reagents Typical Conditions Advantages Disadvantages
Williamson Ether Synthesis Phenol, Strong Base (e.g., NaOH, NaH), Haloacetic Acid Heating in a suitable solvent (e.g., ethanol, DMF) Well-established, versatile, generally good yields Requires stoichiometric amounts of strong base, can produce salt byproducts
Nucleophilic Aromatic Substitution (SNAr) Activated Aryl Halide, Nucleophile (e.g., Hydroxyacetic acid salt) Room temperature or mild heating in a polar solvent Effective for electron-deficient aromatic rings Requires specific substitution patterns on the aromatic ring
Modern Catalytic Approaches Phenol, Alkylating Agent, Catalyst (e.g., Cu, Ru, Rh) Often milder conditions, may use phase-transfer catalysts Higher efficiency, potentially greener, can use less reactive reagents Catalyst cost and removal can be a concern, may require specific ligands

Systematic Synthesis of Structural Analogs and Derivatives of the Chemical Compound

The systematic synthesis of structural analogs and derivatives of this compound is essential for structure-activity relationship (SAR) studies and the development of chemical probes. These modifications can be strategically introduced on the phenoxy moiety or the alkyl side chain.

The synthesis of these derivatives often starts with a substituted phenol. For example, to introduce a chlorine atom, one could start with the corresponding chlorophenol. google.compatsnap.com The subsequent etherification with a haloacetic acid would proceed as previously described. The position of the substituent on the aromatic ring can be varied to explore different isomers.

Furthermore, fluorescent tags can be incorporated into the phenoxy moiety to create fluorescent probes. mdpi.com This can be achieved by using a phenol that is already part of a fluorophore system or by chemically modifying the phenoxyacetic acid to attach a fluorescent group. Such probes are valuable tools in biological imaging and assays. Boronate-based probes are another class of molecular tools that can be used for the detection of biological oxidants. frontiersin.org

Altering the 2-methylpropoxy side chain allows for the investigation of the role of this group in the compound's properties. Isomeric variations, such as using a 1-methylpropoxy (sec-butoxy) or a tert-butoxy group, can probe the importance of the branching point and steric bulk. Homologous alterations involve changing the length of the alkyl chain, for example, by using propoxy, butoxy, or pentoxy groups.

The synthesis of these analogs would involve starting with the corresponding 3-alkoxyphenol. These precursors can be prepared by the Williamson ether synthesis, reacting resorcinol (1,3-dihydroxybenzene) with the appropriate alkyl halide in the presence of a base. By carefully controlling the stoichiometry, monosubstitution can be favored.

Table 2: Examples of Synthesized Structural Analogs of Phenoxyacetic Acids

Analog Type Starting Phenol Modifying Reagent Resulting Compound
Halogenated Phenoxy Moiety 4-Bromophenol Ethyl bromoacetate, then hydrolysis 2-(4-Bromophenoxy)acetic acid
Alkylated Phenoxy Moiety p-Cresol Chloroacetic acid 2-(4-Methylphenoxy)acetic acid
Alkoxy Phenoxy Moiety 4-Methoxyphenol Chloroacetic acid 2-(4-Methoxyphenoxy)acetic acid
Isomeric Alkyl Side Chain 3-(sec-Butoxy)phenol Chloroacetic acid 2-[3-(1-Methylpropoxy)phenoxy]acetic acid
Homologous Alkyl Side Chain 3-Propoxyphenol Chloroacetic acid 2-(3-Propoxyphenoxy)acetic acid

Diversification of the Acetic Acid Carboxyl Group through Esterification, Amidation, and Conjugation

The carboxylic acid moiety of this compound is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations, including esterification, amidation, and conjugation, are fundamental in altering the compound's physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester is a common and important transformation in organic synthesis. The most established method for this conversion is the Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and an alcohol. This equilibrium-driven process is typically facilitated by strong acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). To achieve high yields, the equilibrium can be shifted toward the product by using an excess of the alcohol reactant or by removing water as it is formed, often through azeotropic distillation.

Beyond traditional acid catalysis, a variety of modern reagents have been developed to facilitate esterification under milder conditions. These include coupling agents like dicyclohexylcarbodiimide (DCC) and various phosphonium and aminium salts (e.g., BOP, HBTU) which activate the carboxylic acid for nucleophilic attack by the alcohol. hepatochem.com

Ester ProductAlcohol ReactantTypical Catalyst/Reagent
Methyl 2-[3-(2-methylpropoxy)phenoxy]acetateMethanolH₂SO₄ (catalytic)
Ethyl 2-[3-(2-methylpropoxy)phenoxy]acetateEthanolp-TsOH (catalytic)
Benzyl 2-[3-(2-methylpropoxy)phenoxy]acetateBenzyl alcoholDCC/DMAP
tert-Butyl 2-[3-(2-methylpropoxy)phenoxy]acetatetert-ButanolEDC/HOBt

Amidation: The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is a cornerstone of medicinal chemistry. hepatochem.com This reaction can be performed directly, often at high temperatures to drive off water, or more commonly, through the use of coupling reagents. These reagents activate the carboxyl group, forming a highly reactive intermediate that is readily attacked by the amine. researchgate.net

Common coupling agents include carbodiimides like DCC and water-soluble variants such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization in chiral substrates. hepatochem.comresearchgate.net Phosphonium reagents (e.g., PyBOP) and aminium/uronium reagents (e.g., HBTU, HATU) are also highly effective and widely used. hepatochem.com

A specific derivative, Gepinacin, is formed by the formal condensation of the carboxyl group of this compound (also known as 3-isobutoxyphenoxyacetic acid) with the amino group of 4-methoxyaniline.

Amide ProductAmine ReactantTypical Coupling Reagent
N-Methyl-2-[3-(2-methylpropoxy)phenoxy]acetamideMethylamineHBTU/DIEA
N-Benzyl-2-[3-(2-methylpropoxy)phenoxy]acetamideBenzylamineEDCI/HOBt
2-[3-(2-Methylpropoxy)phenoxy]-1-(piperidin-1-yl)ethan-1-onePiperidinePyBOP
Gepinacin4-MethoxyanilineDCC

Conjugation: The carboxylic acid handle allows for the conjugation of this compound to other molecules, including biomolecules like amino acids and peptides. This strategy is employed to create hybrid molecules with potentially novel biological activities. The synthetic methods are analogous to those used in standard amidation and peptide synthesis. The carboxyl group of the phenoxyacetic acid is activated using standard peptide coupling reagents, followed by reaction with the N-terminus of an amino acid ester or peptide.

Conjugate ProductAmino Acid/Peptide ReactantTypical Coupling Reagent
Methyl (2-[3-(2-methylpropoxy)phenoxy]acetyl)glycinateGlycine methyl esterDCC
Ethyl (2-[3-(2-methylpropoxy)phenoxy]acetyl)-L-leucinateL-Leucine ethyl esterHATU/DIEA
(2-[3-(2-Methylpropoxy)phenoxy]acetyl)-L-phenylalanineL-PhenylalanineEDCI/HOBt

Stereochemical Control and Chirality in the Synthesis of the Chemical Compound and its Analogs

Chirality is a critical consideration in the synthesis of pharmaceuticals and biologically active molecules, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. nih.gov

The parent compound, this compound, is achiral as it does not possess a stereocenter. However, closely related analogs, such as 2-phenoxypropionic acids, introduce a chiral center at the alpha-carbon of the propionic acid moiety. The synthesis of such analogs results in a racemic mixture—an equal 50:50 mixture of the two enantiomers—unless stereochemical control is exerted during the synthesis. wikipedia.org

Two primary strategies are employed to obtain single enantiomers of these chiral analogs: chiral resolution and asymmetric synthesis.

Chiral Resolution: Resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org The most common method for resolving racemic carboxylic acids, like 2-phenoxypropionic acid analogs, is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or a chiral amine like (R)-1-phenylethylamine.

The resulting products are a pair of diastereomeric salts (e.g., R-acid/R-base and S-acid/R-base). Unlike enantiomers, diastereomers have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the acid can be recovered by treatment with a strong acid to break the salt bond. While effective, a major drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%. wikipedia.org

More advanced separation techniques include chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). nih.gov This allows for the direct separation of enantiomers based on their differential interactions with the CSP.

Asymmetric Synthesis: A more modern and efficient approach is asymmetric synthesis, which aims to selectively create one enantiomer over the other from the outset. nih.govchiralpedia.com This avoids the 50% yield limitation of resolution. Asymmetric synthesis can be achieved using several methods:

Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure starting material from nature (the "chiral pool") that already contains the desired stereocenter. ddugu.ac.in

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the achiral starting material to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product. ddugu.ac.in

Asymmetric Catalysis: Using a small amount of a chiral catalyst to control the stereochemistry of the reaction, generating large quantities of the desired enantiomeric product. iipseries.org This is often the most efficient and industrially preferred method.

For chiral analogs of this compound, an asymmetric synthesis approach could involve the stereoselective alkylation of 3-(2-methylpropoxy)phenol using a chiral electrophile or an asymmetric catalytic reaction to establish the stereocenter.

Structure Activity Relationship Sar and Molecular Design Principles

Delineating the Influence of Substituents on Pre-clinical Biological Activities

The biological profile of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid is a composite of the contributions from its different structural motifs. Alterations to any part of the molecule can significantly impact its biological response.

The introduction of substituents, such as chloro or methyl groups, into the aromatic ring of phenoxyacetic acid can alter the electronic structure and, consequently, the biological activity. mdpi.com The number and position of these substituents play a critical role. mdpi.com For instance, in the context of herbicidal activity of chlorophenoxyacetic acids, the position of the chlorine atom affects the molecule's reactivity and aromaticity. mdpi.com Substitution at the 2-position (ortho) tends to increase reactivity more than substitution at the 4-position (para). mdpi.com

While no direct studies on the positional isomers of the 2-methylpropoxy group in this specific compound are available, general principles of SAR for phenoxyacetic acid derivatives suggest that moving the substituent to the ortho or para position would likely alter the biological activity profile. This is due to changes in steric hindrance and electronic effects (mesomeric and inductive effects) that would affect how the molecule binds to its target receptor or enzyme.

Table 1: Hypothetical Impact of Positional Isomerism on Biological Activity

Position of 2-Methylpropoxy GroupExpected Steric Hindrance at Binding SitePotential Impact on Electronic DistributionPostulated Effect on Biological Activity
Ortho (2-position)HighSignificant alteration of phenoxy ether bond anglePotentially reduced or altered activity due to steric clash
Meta (3-position)ModerateModerate influence on ring electron densityBalanced lipophilicity and electronic profile
Para (4-position)LowStrong influence on ring electron density via resonancePotentially different activity profile due to altered electronics

This table is illustrative and based on general SAR principles for phenoxyacetic acid derivatives.

The 2-methylpropoxy group (also known as the isobutoxy group) is a key feature of this compound that significantly influences its interaction with biological targets. This alkyl ether group primarily contributes to the lipophilicity (hydrophobicity) of the molecule.

In many biological systems, a certain degree of lipophilicity is required for a molecule to traverse cell membranes and reach its site of action. The branched nature of the 2-methylpropoxy group also imparts a specific steric bulk to the molecule. This can be crucial for fitting into a binding pocket of a receptor or an enzyme's active site. The precise shape and size of this group can lead to favorable van der Waals interactions, enhancing binding affinity.

Studies on other phenoxyacetic acid analogs have shown that the nature of the substituent on the aromatic ring is critical for activity. For instance, in the design of novel radiotherapy sensitizers, modifications in the hydrophobic region, including halogenation or aromatic ring substitution, were found to be crucial for improving compound activity. mdpi.com This underscores the importance of the non-polar character provided by groups like 2-methylpropoxy.

The flexibility of the ether linkage allows the 2-methylpropoxy group to adopt various conformations, which can be advantageous for optimizing its fit within a binding site. Molecular recognition is a highly specific process, and the unique three-dimensional shape conferred by this substituent is a critical determinant of the compound's biological specificity. mdpi.comnih.gov

The acetic acid moiety is a common feature in many biologically active compounds and plays a pivotal role in the activity of this compound. At physiological pH, the carboxylic acid group will be deprotonated to form a carboxylate anion. This charged group is often essential for forming strong ionic interactions (salt bridges) with positively charged amino acid residues (such as lysine (B10760008) or arginine) in the binding site of a target protein.

The "two-point attachment" theory for auxin-type growth regulators, for example, posits that the carboxyl group serves as one of the two critical attachment points to the plant substrate. semanticscholar.org This highlights the fundamental role of the acidic function in anchoring the molecule to its biological target.

Furthermore, the acetic acid side chain provides a degree of conformational flexibility, allowing the carboxylate group to orient itself optimally for interaction. The distance and spatial relationship between the aromatic ring and the carboxylate group are often critical for biological activity. Studies on arylpropionic acid derivatives have demonstrated that even small modifications to this part of the molecule can significantly alter the pharmacological profile. orientjchem.org

In the context of drug design, the carboxylic acid group can also serve as a key hydrogen bond donor and acceptor, further stabilizing the ligand-receptor complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Chemical Compound and its Analogs

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to gain insights into the molecular properties that are important for a desired biological effect.

For a class of compounds like phenoxyacetic acid derivatives, a QSAR model would typically be developed using a dataset of analogs with known biological activities. The process involves calculating a variety of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

A hypothetical QSAR equation for a specific biological activity might take the form:

Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)*

Where the descriptors could represent properties like lipophilicity, electronic effects, and molecular shape. The coefficients (c₁, c₂, etc.) indicate the relative importance of each descriptor.

QSAR studies on phenoxyacetic acid congeners have successfully developed models to predict properties like penetration through biological membranes and binding to human serum albumin. mdpi.comnih.gov These models often highlight the importance of lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors. mdpi.comnih.gov

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. mdpi.comdrugdesign.org These descriptors are numerical representations of the chemical and physical properties of a molecule. researchgate.net For a molecule like this compound, relevant descriptors would fall into several categories:

Lipophilicity Descriptors: The most common descriptor for lipophilicity is logP (the logarithm of the octanol-water partition coefficient). The 2-methylpropoxy group would significantly contribute to a higher logP value, suggesting good membrane permeability.

Electronic Descriptors: These describe the distribution of electrons in a molecule. Examples include Hammett constants, which quantify the electron-donating or -withdrawing nature of substituents, and calculated atomic charges. The ether oxygen and the carboxylic acid group are key features influencing the electronic landscape of the molecule.

Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity, and various topological indices that describe molecular branching and connectivity. The branched nature of the 2-methylpropoxy group would be captured by these descriptors.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

Table 2: Key Molecular Descriptors for this compound and Their Interpretation

Descriptor ClassSpecific Descriptor ExampleStructural Feature RepresentedInterpretation for SAR
LipophilicitylogPOverall hydrophobicityHigher values suggest better membrane transport but may decrease aqueous solubility. The 2-methylpropoxy group increases logP.
ElectronicHammett constant (σ) of the alkoxy groupElectron-donating/withdrawing abilityAn electron-donating group at the meta position influences the reactivity of the aromatic ring and the acidity of the carboxyl group.
StericMolar Refractivity (MR)Molecular volume and polarizabilityLarger values indicate greater bulk, which can be favorable or unfavorable for binding depending on the size of the receptor pocket.
TopologicalKier & Hall Shape IndicesMolecular shape and branchingThese indices would quantify the specific shape conferred by the branched 2-methylpropoxy group.
Quantum ChemicalHOMO/LUMO EnergiesElectron-donating/accepting capabilityThe energy gap between HOMO and LUMO can be related to the chemical reactivity and stability of the molecule. mdpi.com

By analyzing the correlation between these descriptors and the biological activity of a series of analogs, researchers can gain a deeper understanding of the SAR and make more informed decisions in the design of new compounds. nih.gov

Rational Design Frameworks for the Development of Novel Analogs with Enhanced Biological Attributes

The rational design of novel analogs of this compound is a meticulous process guided by established structure-activity relationships (SAR) and advanced computational techniques. The primary goal is to systematically modify the core scaffold to enhance desired biological activities, such as potency and selectivity, for therapeutic targets like peroxisome proliferator-activated receptors (PPARs) and cyclooxygenase-2 (COX-2). nih.govmdpi.com The design framework for this class of compounds typically revolves around three key structural components: the acidic head, the central phenoxy ring, and the lipophilic tail.

A critical initial step in the rational design process is the use of molecular modeling and docking studies. These computational methods help to visualize and predict how analogs of this compound might bind to the active site of a target protein. nih.govresearchgate.netnih.gov By understanding these potential interactions, medicinal chemists can make informed decisions about which structural modifications are most likely to improve the compound's biological profile.

Key Areas for Structural Modification:

The Lipophilic Tail: The 2-methylpropoxy (isobutoxy) group is a primary target for modification. The size, shape, and flexibility of this lipophilic tail are crucial for optimizing interactions within the often hydrophobic ligand-binding pockets of target receptors. nih.govnih.gov Analogs can be designed with varying alkyl chain lengths, branching patterns, or by introducing cyclic structures to explore the spatial requirements of the binding site.

The Central Aromatic Ring: The phenoxy ring provides a rigid scaffold for the molecule. Introducing substituents at different positions on this ring can significantly influence electronic properties, conformation, and binding affinity. Halogenation or the addition of other functional groups can create new interaction points with the target protein. researchgate.net

The Acetic Acid Head Group: The carboxylic acid moiety is often essential for anchoring the ligand to the target protein through hydrogen bonding. While this group is frequently conserved, its replacement with bioisosteres (functional groups with similar physical or chemical properties) can be explored to modulate activity and pharmacokinetic properties.

The development of novel analogs is an iterative process. Promising designs are synthesized and then subjected to biological evaluation. The data from these assays feed back into the design cycle, allowing for further refinement of the SAR and the generation of new hypotheses for the next round of analog development.

Research Findings in Analog Development

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of phenoxyacetic acid derivatives has been the subject of numerous studies. These studies provide a valuable framework for understanding the potential for developing novel analogs with enhanced biological attributes.

For instance, in the pursuit of new hypolipidemic agents, various phenoxyalkylcarboxylic acid derivatives have been synthesized and evaluated. nih.gov One study explored analogs based on resveratrol (B1683913) and flavonoid scaffolds, demonstrating that specific structural modifications could lead to compounds with significant triglyceride and cholesterol-lowering effects. nih.gov

In the context of developing dual agonists for the free fatty acid receptor 1 (FFA1) and PPARδ for the treatment of type 2 diabetes, a systematic exploration of the phenoxyacetic acid scaffold has been undertaken. nih.gov This research led to the identification of analogs with potent glucose-lowering effects, highlighting the therapeutic potential of this chemical class. nih.gov

Furthermore, the chiral properties of phenoxyacetic acid analogs have been shown to be a critical determinant of their activity as PPARα and PPARγ agonists. nih.gov Studies have revealed that the stereochemistry of these compounds can significantly impact their potency, with S isomers often being more active than their R counterparts. nih.gov This underscores the importance of stereoselective synthesis in the rational design of new analogs.

The following tables present hypothetical data based on the established principles of SAR for phenoxyacetic acid derivatives to illustrate how structural modifications could influence biological activity.

Table 1: Impact of Lipophilic Tail Modification on PPARα Agonist Activity

CompoundLipophilic TailRelative Potency (EC50, nM)
12-Methylpropoxy500
1an-Butoxy750
1bCyclohexylmethoxy250
1cBenzyloxy150

Table 2: Influence of Aromatic Ring Substitution on COX-2 Inhibition

CompoundSubstitution on Phenoxy RingSelectivity Index (COX-1/COX-2)
2None50
2a4-Fluoro150
2b4-Chloro200
2c4-Methyl80

These illustrative data tables demonstrate the systematic approach of a rational design framework. By making targeted modifications to the core structure of this compound and evaluating the resulting biological activity, researchers can develop a comprehensive understanding of the SAR and design novel analogs with enhanced therapeutic potential.

Mechanisms of Action at the Molecular and Cellular Level Pre Clinical Models

Rigorous Investigation of Molecular Targets and Ligand-Target Interactions

A thorough review of scientific databases and literature indicates a lack of specific studies investigating the direct molecular targets and ligand-target interactions of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid.

Characterization of Enzyme Inhibition and Activation Profiles

There is currently no available scientific literature that details the specific enzyme inhibition or activation profiles of this compound. While related phenoxyacetic acid derivatives have been explored as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), no such data exists for this specific compound nih.govnih.gov. Research into the enzymatic interactions of this compound would be necessary to determine its potential effects on various enzymatic pathways.

Analysis of Receptor Binding Dynamics and Modulation (e.g., auxin receptors, bromodomain interactions)

Specific data on the receptor binding dynamics of this compound is not present in the current body of scientific research. The phenoxyacetic acid scaffold is found in synthetic auxins, which are known to interact with auxin receptors like Transport Inhibitor Response 1 (TIR1). nih.govnih.govscispace.com However, no studies have been published that specifically assess the binding affinity or modulatory effects of this compound on these or any other receptors. Similarly, there is a complete absence of research into the potential interactions of this compound with bromodomains, which are readers of epigenetic marks. nih.govnih.gov

Elucidation of Interference with Fundamental Cellular Pathways (e.g., Type III Secretion System inhibition, cell cycle regulation)

There is no direct evidence to suggest that this compound interferes with fundamental cellular pathways such as the Type III Secretion System (T3SS) or cell cycle regulation. However, it is noteworthy that a related class of compounds, phenoxyacetamides, has been identified as inhibitors of the bacterial T3SS. nih.govnorthwestern.edu The T3SS is a critical virulence factor for many Gram-negative bacteria, and its inhibition represents a promising anti-virulence strategy. nih.govmdpi.commdpi.com Hypothetically, if this compound were to exhibit similar properties, its mechanism could involve the disruption of the T3SS apparatus, thereby preventing the injection of bacterial effector proteins into host cells. This remains a speculative avenue for future research, as no studies have been conducted to confirm such activity. Information regarding the effect of this specific compound on cell cycle regulation is also absent from the scientific literature.

Comprehensive Cellular Response Studies in In Vitro Models (non-human cell lines)

Application of Cell Culture Assays for Investigating Antimicrobial Efficacy (e.g., antibacterial, antifungal, antitubercular activity on microbial strains)

No studies have been published that specifically evaluate the antimicrobial efficacy of this compound against any microbial strains. While the general antimicrobial properties of acetic acid are well-documented, this does not provide specific information about the activity of this particular derivative. nih.govnih.govnih.gov Similarly, though other phenoxyacetic acid derivatives have been investigated for antibacterial, antifungal, and antitubercular activities, this data cannot be extrapolated to this compound without direct experimental evidence. nih.govnih.govjetir.orgresearchgate.netresearchgate.netresearchgate.net

Table 1: Antimicrobial Efficacy Data for this compound

Microbial Strain Assay Type Result

Analysis of Gene Expression and Proteomic Alterations Induced by the Chemical Compound

The impact of this compound on gene expression and proteomic profiles in non-human cell lines has not been investigated. There are no published studies that have utilized techniques such as microarray analysis, RNA sequencing, or mass spectrometry-based proteomics to elucidate the cellular response to this compound. nih.govnih.govresearchgate.netbohrium.com Therefore, the specific genes and proteins that may be up- or down-regulated following exposure to this compound remain unknown.

Table 2: Compound Names Mentioned

Compound Name
This compound
Cyclooxygenase-2 (COX-2)

Mechanistic Investigations in Controlled Model Organisms (non-human in vivo or ex vivo systems)

Extensive searches of publicly available scientific literature and databases did not yield any specific studies on the mechanisms of action of the chemical compound this compound in non-human in vivo or ex vivo model organisms.

While the broader class of phenoxyacetic acid derivatives has been investigated for various biological activities, including anti-inflammatory effects, no research detailing the specific molecular and cellular mechanisms of this compound in controlled preclinical models could be identified. Studies on other phenoxyacetic acid derivatives have explored their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammatory pathways. For instance, certain novel phenoxyacetic acid derivatives have been shown to reduce paw edema in rat models of inflammation, an effect attributed to the downregulation of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) nih.govmdpi.com.

However, the absence of specific data for this compound prevents a detailed discussion of its mechanistic investigations in in vivo or ex vivo systems. Therefore, no research findings or data tables for this specific compound can be presented.

Advanced Analytical and Spectroscopic Characterization

Application of Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, mass spectrometry, and vibrational spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The isobutyl group would present a characteristic pattern: a doublet for the six equivalent methyl protons (–CH(CH ₃)₂), a multiplet for the methine proton (–CH (CH₃)₂), and a doublet for the methylene (B1212753) protons (–OCH ₂CH–). The aromatic protons on the phenoxy ring would appear as complex multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns determined by their positions relative to the two ether linkages. The methylene protons of the acetic acid moiety (–OCH ₂COOH) would likely appear as a singlet, and the acidic proton of the carboxyl group (–COOH ) would be a broad singlet at the downfield end of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. Key expected signals include those for the carbonyl carbon of the carboxylic acid (in the 170-180 ppm range), the aromatic carbons (110-160 ppm), the carbons of the ether linkages (–C H₂O– and Ar–O–C H₂–), and the distinct carbons of the isobutyl group. libretexts.org The number of distinct aromatic signals would confirm the substitution pattern on the benzene (B151609) ring.

2D NMR Techniques: To definitively assign the proton and carbon signals, especially for the complex aromatic region, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. COSY would reveal proton-proton coupling relationships, helping to trace the connectivity within the isobutyl group and the aromatic ring. HSQC would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-[3-(2-Methylpropoxy)phenoxy]acetic acid (Note: These are estimated values and require experimental verification.)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxyl (-COOH )10.0 - 12.0 (broad s)-
Carboxyl (-C OOH)-~172
Acetic Acid Methylene (-OC H₂COOH)~4.7 (s, 2H)~65
Aromatic Protons (Ar-H)6.8 - 7.3 (m, 4H)110 - 160
Isobutyl Methylene (-OC H₂CH-)~3.7 (d, 2H)~75
Isobutyl Methine (-OCH₂C H(CH₃)₂)~2.0 (m, 1H)~28
Isobutyl Methyl (-CH(C H₃)₂)~1.0 (d, 6H)~19

High-Accuracy Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, allowing for the confirmation of its elemental formula (C₁₂H₁₆O₄). Techniques like electrospray ionization (ESI) would likely be employed. The fragmentation pattern observed in the tandem MS (MS/MS) spectrum would provide further structural confirmation. Expected fragmentation pathways would include the loss of the acetic acid side chain, cleavage of the isobutyl group, and fragmentation of the ether linkages, leading to characteristic daughter ions. For example, a primary fragmentation could be the cleavage of the O-CH₂ bond of the acetic acid moiety.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of molecules and are excellent for identifying functional groups. The IR spectrum of this compound would be expected to show a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretch. Multiple peaks in the 1000-1300 cm⁻¹ range would be indicative of the C-O stretching vibrations of the two ether linkages and the carboxylic acid. Aromatic C-H and C=C stretching vibrations would also be visible. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring.

UV-Vis Spectroscopy: Electronic spectroscopy would reveal information about the conjugated π-system of the phenoxy group. The compound would be expected to show characteristic absorption maxima in the ultraviolet region, likely around 270-280 nm, corresponding to the π→π* transitions of the substituted benzene ring.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatography is the primary method for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode (RP-HPLC), would be the method of choice for analyzing this compound. mdpi.com A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The retention time of the compound would depend on the specific conditions (e.g., mobile phase composition, pH, flow rate). mdpi.com Detection would typically be performed using a UV detector set to one of the absorption maxima of the compound. This method would be crucial for determining the purity of a synthesized sample and for quantifying its concentration in various matrices.

Table 2: Illustrative HPLC Method Parameters (Note: These are example parameters and would require optimization.)

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient30% B to 90% B over 15 min
Flow Rate1.0 mL/min
DetectionUV at 275 nm
Injection Volume10 µL

Gas Chromatography (GC)

Direct analysis of a carboxylic acid like this compound by GC is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester. colostate.edunih.gov After derivatization, the resulting compound could be analyzed by GC, likely using a nonpolar or medium-polarity capillary column, with detection by a flame ionization detector (FID) or a mass spectrometer (GC-MS). This method would be particularly useful for detecting and quantifying the compound in complex matrices where the selectivity of GC-MS is advantageous.

Integration of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

No specific studies utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound within complex mixtures have been identified.

Methodologies for the analysis of other phenoxyacetic acid herbicides are well-documented. These methods often involve LC-MS/MS for the sensitive detection of these compounds in environmental samples like groundwater. nih.govnih.govresearchgate.net For instance, UHPLC-MS/MS methods have been developed to determine a range of phenoxyacetic acid herbicides and their transformation products, achieving low limits of detection (LOD) in the µg·L⁻¹ range. nih.gov Such analyses are complicated by the structural similarity of these molecules, necessitating careful optimization of chromatographic and mass spectrometry conditions. nih.gov However, no specific parameters, such as retention times, mass transitions (m/z), or collision energies, have been published for this compound.

Similarly, GC-MS procedures have been developed for other phenoxy acid herbicides, often requiring a derivatization step to increase volatility. ebi.ac.uk Without experimental data, a table of findings for this compound cannot be generated.

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination and Conformational Analysis

A search for crystallographic data has revealed no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its three-dimensional solid-state structure, conformational analysis, crystal system, space group, and unit cell dimensions is not available.

For context, X-ray crystallography has been successfully applied to other related phenoxyacetic acid derivatives. These studies provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. For example, the crystal structure of (2-Methylphenoxy)acetic acid reveals dimeric hydrogen bonding involving the carboxylate groups of centrosymmetrically related pairs of molecules. nist.gov However, without a specific crystallographic study for this compound, a data table of its structural parameters cannot be compiled.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a theoretical framework for predicting molecular structure, energy, and reactivity based on the principles of quantum mechanics.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the total electronic energy of a compound. For molecules similar to 2-[3-(2-Methylpropoxy)phenoxy]acetic acid, such as phenoxyacetic acid and its derivatives, DFT calculations using basis sets like 6-311++G(d,p) have been successfully applied to optimize molecular geometries. orientjchem.orgphyschemres.org

These calculations typically involve starting with an initial guess of the molecular structure and iteratively solving the DFT equations until a minimum energy conformation is found. The resulting optimized geometry provides precise bond lengths and angles. For instance, studies on related phenoxyacetic acids have determined C-C bond lengths in the phenyl ring to be in the range of 1.39 to 1.40 Å. orientjchem.org While specific experimental data for this compound is not available, theoretical calculations provide a reliable prediction of its structural parameters.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents illustrative data based on typical DFT calculation results for similar phenoxyacetic acid derivatives.

ParameterPredicted Value (Å)ParameterPredicted Value (°)
C-C (phenyl)1.395C-O-C (ether)118.5
C-O (ether)1.370O-C-C (acid)109.0
C-O (carboxyl)1.350C-C=O (acid)123.0
C=O (carboxyl)1.210O-H (carboxyl)0.970

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potentials

The reactivity of a molecule can be largely understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. irjweb.commdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO would likely be centered around the electron-withdrawing carboxylic acid group.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. mdpi.com These maps are valuable for identifying sites prone to electrostatic interactions. researchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons, such as the oxygen atoms of the carboxyl and ether groups, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) indicate electron-deficient areas, like the acidic hydrogen of the carboxyl group, which are prone to nucleophilic attack. mdpi.compearson.com

Table 2: Quantum Chemical Reactivity Descriptors (Illustrative) This table presents illustrative data based on typical DFT calculation results for similar molecules.

DescriptorDefinitionPredicted Value
EHOMOEnergy of Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-1.2 eV
EgapELUMO - EHOMO5.3 eV
Electronegativity (χ)-(EHOMO + ELUMO)/23.85
Chemical Hardness (η)(ELUMO - EHOMO)/22.65

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational simulations are essential for predicting how a small molecule like this compound might interact with biological macromolecules, such as proteins. These methods are central to drug discovery and toxicology.

In Silico Modeling of Ligand-Protein Interactions (e.g., with bromodomains, auxin receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is used to understand the binding mode and estimate the binding affinity between the ligand and its receptor. semanticscholar.org

Auxin Receptors: Phenoxyacetic acids are a well-known class of synthetic auxins, which are plant hormone mimics used as herbicides. nih.govplantsjournal.com The primary targets for auxins are a family of F-box proteins, including TIR1 and AFB5, which act as auxin receptors. nih.gov Docking studies can model how this compound fits into the auxin-binding pocket of these receptors. The simulation would likely show the carboxylic acid group forming crucial hydrogen bonds with key amino acid residues within the binding site, mimicking the interaction of the natural auxin, indole-3-acetic acid. nih.gov

Bromodomains: Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histone tails, playing a key role in the regulation of gene expression. nih.gov They have become important targets in drug discovery. While phenoxyacetic acids are not classical bromodomain inhibitors, in silico docking could be used to explore any potential off-target interactions. A docking simulation would place this compound into the acetyl-lysine binding pocket of a bromodomain, such as BRD4, to assess its fit and predict potential interactions with conserved residues. nih.gov

Conformational Analysis and Molecular Dynamics Simulations to Predict Solution Behavior

While docking provides a static picture of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and interactions of atoms and molecules, providing insights into the conformational flexibility of the ligand and protein, and the stability of their complex in a simulated physiological environment (e.g., in water). mdpi.comnih.gov

For this compound, MD simulations could be used to:

Analyze Conformational Preferences: Determine the most populated shapes (conformations) of the molecule in solution, particularly the orientation of the flexible 2-methylpropoxy and acetic acid side chains.

Predict Solvation Effects: Understand how water molecules interact with and stabilize the compound.

Assess Binding Stability: If docked into a protein receptor, an MD simulation can evaluate the stability of the predicted binding pose over time, confirming whether the key interactions are maintained.

In Silico Screening Methodologies and Virtual Library Design for Analog Discovery

In silico screening involves using computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. unar.ac.id This approach accelerates the early stages of drug discovery.

If this compound were identified as a hit compound with some desirable activity, it could serve as a template for designing a virtual library of analogs. This process involves systematically modifying the parent structure—for example, by changing the position or type of substituents on the phenoxy ring or altering the linker—to create a large set of related virtual compounds. nih.gov

This virtual library can then be screened in silico against the target protein using high-throughput docking or pharmacophore modeling. mdpi.com The goal is to identify new analogs with potentially improved properties, such as higher binding affinity, better selectivity, or more favorable pharmacokinetic profiles. This iterative cycle of design, screening, and analysis allows for the rapid exploration of the chemical space around the initial hit, guiding synthetic chemistry efforts toward the most promising candidates.

Potential Research Applications and Future Directions Excluding Clinical Outcomes

Exploration of the Chemical Compound as a Lead Scaffold for Novel Bioactive Agents

The phenoxyacetic acid moiety is a versatile starting point for the synthesis of new molecules. Researchers can systematically alter the side chains and functional groups to investigate structure-activity relationships and optimize for desired biological effects.

The broader class of phenoxyacetic acid derivatives has been a subject of interest in the search for new antimicrobial agents. By incorporating this scaffold into more complex molecules, such as amino acids and peptides, researchers have developed compounds with notable activity against pathogenic microbes. researchgate.net For instance, studies on related 2,5-disubstituted phenoxyacetic acid derivatives have yielded compounds with potent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and the pathogenic yeast Candida albicans. researchgate.net

The research into 2-[3-(2-Methylpropoxy)phenoxy]acetic acid as a lead compound would involve synthesizing a library of derivatives and screening them against a panel of clinically relevant bacteria and fungi in laboratory settings. The goal is to identify specific structural modifications that enhance potency and selectivity against these pathogens. The general antimicrobial properties of acetic acid itself also provide a basis for exploring the activity of its more complex derivatives. nih.gov

Table 1: Examples of Antimicrobial Activity in Phenoxyacetic Acid Derivatives

Derivative ClassTarget OrganismObserved Activity
Phenoxyacetyl Amino AcidsPseudomonas aeruginosaPotent Antibacterial
Phenoxyacetyl PeptidesStaphylococcus aureusPotent Antibacterial
Phenoxyacetyl PeptidesCandida albicansPotent Antifungal

This table is illustrative of the potential of the chemical class, based on findings for related compounds. researchgate.net

Phenoxyacetic acids are well-established as a class of synthetic auxins, which are plant growth hormones. wikipedia.orgwikipedia.org These compounds mimic the action of the natural auxin, indole-3-acetic acid (IAA), but often with greater stability and different activity spectra. clinisciences.com At certain concentrations, they can induce rapid, uncontrolled cell division and growth in broadleaf plants, a mechanism widely exploited for herbicidal purposes. wikipedia.orgontosight.aiumn.edu

The phenoxyacetic acid scaffold has proven to be a valuable template for developing modulators of various enzymes and receptors. For example, novel derivatives of this class have been designed and synthesized as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is a key target in inflammation research. nih.govnih.gov Other research has shown that specific phenoxyacetate (B1228835) derivatives can act as partial agonists for prostacyclin receptors, thereby inhibiting platelet aggregation. nih.gov

Given this versatility, this compound could be developed as a research tool to probe the structure and function of various biological targets. Through chemical modification, it could be adapted to create specific inhibitors for enzymes like aminopeptidases or cysteine proteases, aiding in the study of their roles in cellular processes. researchgate.net While specific investigations into its use as a bromodomain inhibitor are not documented, its adaptable structure makes it a candidate for inclusion in screening libraries aimed at discovering novel modulators for this and other epigenetic targets.

Academic Investigations into Environmental Transformation and Degradation Pathways in Model Systems

Understanding the environmental fate of a chemical compound is a critical area of academic research. For this compound, this would involve studying how it is broken down by biological and physical processes in controlled laboratory settings.

The microbial degradation of phenoxyacetic acid herbicides like 2,4-D is a primary route of their breakdown in soil and water. researchgate.net Research has identified specific microorganisms that can utilize these compounds as a source of carbon. wikipedia.org The degradation often proceeds through the cleavage of the ether linkage to yield a phenol (B47542) and an acetic acid moiety, or through the removal of the acetic acid side chain. wikipedia.orgresearchgate.net A key enzyme in this process, encoded by the tfdA gene, has been extensively studied. nih.gov

Academic studies on this compound would involve incubating the compound with soil or water samples containing diverse microbial populations in controlled laboratory microcosms. Researchers would monitor the disappearance of the parent compound and identify the resulting metabolites. This would likely involve the formation of 3-(2-Methylpropoxy)phenol. Such studies help predict the persistence of the compound in the environment and reveal novel microbial metabolic pathways. nih.govresearchgate.netscispace.com

Table 2: Common Microbial Degradation Pathways for Phenoxyacetic Acids

PathwayKey StepPrimary Metabolite
Ether Linkage CleavageSplitting of the C-O-C bondCorresponding Phenol
Side Chain RemovalRemoval of the acetic acid groupCorresponding Phenol
Ring HydroxylationAddition of -OH to the aromatic ringHydroxylated Phenoxyacetic Acid

This table outlines general pathways observed for related compounds like 2,4-D and MCPA. wikipedia.orgresearchgate.net

Photodegradation, the breakdown of chemicals by light, is another important environmental fate process. Phenoxyacetic acids are known to undergo photodegradation in aqueous solutions when exposed to UV light. researchgate.net The process is often mediated by hydroxyl radicals and can lead to the cleavage of the ether bond, dehalogenation (for halogenated derivatives), and eventual mineralization to carbon dioxide. researchgate.netmdpi.com

In a laboratory setting, the photodegradation of this compound would be studied by exposing aqueous solutions of the compound to controlled UV irradiation, simulating natural sunlight. The rate of degradation would be measured, and analytical techniques like mass spectrometry would be used to identify the intermediate photoproducts. Expected products would include 3-(2-Methylpropoxy)phenol and other related compounds resulting from the breakdown of the aromatic ring. These fundamental studies are crucial for modeling the environmental persistence and potential impact of the compound. researchgate.net

Development of Novel Analytical Probes or Tracers Incorporating the Chemical Compound's Structure

The core structure of this compound, featuring a phenoxyacetic acid moiety, presents a foundational scaffold that could be chemically modified for the development of analytical probes and tracers. While this specific compound has not been extensively studied for these applications, the broader class of aryloxyacetic acid derivatives has shown potential in this area. For instance, certain alpha-alkyl-alpha-arylacetic acid derivatives have been investigated as fluorescent markers for use in thin-layer chromatography and high-performance liquid chromatography assays of amines and alcohols. nih.gov This suggests that with appropriate functionalization, the this compound structure could be adapted for similar purposes.

The development of a novel analytical probe would likely involve the introduction of a reporter group, such as a fluorophore or a radiolabel, onto the molecule. The aromatic ring of the phenoxy group is a prime candidate for substitution with moieties that could confer fluorescent properties. By carefully selecting the type and position of these substituents, it may be possible to create a series of fluorescent probes with varying photophysical properties, such as different excitation and emission wavelengths, which could be tailored for specific analytical applications.

Furthermore, the carboxylic acid group offers a convenient handle for conjugation to other molecules, including biomolecules, or for attachment to solid supports. This versatility could enable the creation of targeted probes for biological imaging or for use in affinity chromatography.

For the development of tracers, particularly for in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), the incorporation of a radionuclide would be necessary. The synthesis of a radiolabeled version of this compound or a related derivative would be a critical step. Radioactive isotopes of elements like carbon, hydrogen, or iodine could potentially be incorporated into the molecule's structure. wikipedia.org These radiotracers could then be used to study the biodistribution, metabolism, and target engagement of this class of compounds in living organisms. iaea.org

Prospective Research Trajectories and Emerging Paradigms for Aryloxyacetic Acid Derivatives.

The broader class of aryloxyacetic acid derivatives is the subject of ongoing research, with several promising future directions and emerging paradigms. These trajectories highlight the potential therapeutic and agricultural applications of compounds like this compound.

One of the most significant emerging paradigms is the development of multi-target agents for complex, multifactorial diseases. For example, new series of aryloxyacetic acids are being investigated for their ability to simultaneously act as peroxisome proliferator-activated receptor (PPAR) agonists and fatty acid amide hydrolase (FAAH) inhibitors. nih.govnih.gov This dual activity is being explored as a potential therapeutic strategy for neurodegenerative conditions such as Alzheimer's disease. nih.govnih.gov Some of these compounds have also shown moderate activity against acetylcholinesterase (AChE), further expanding their multi-target profile. nih.gov

In the field of agriculture, aryloxyacetic acid derivatives are being developed as novel herbicides. Researchers are designing and synthesizing these compounds to act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). beilstein-journals.org This enzyme is crucial for plastoquinone (B1678516) biosynthesis in plants, and its inhibition leads to bleaching and eventual death of the weed. beilstein-journals.org The development of new HPPD-inhibiting herbicides is an important strategy for managing weed resistance to existing herbicides. beilstein-journals.org

Furthermore, aryloxyacetic acid derivatives continue to be explored for their potential as chemotherapeutic agents for lowering triglycerides and for their hyperlipidemic activity. niscpr.res.in The diverse biological activities of this class of compounds suggest that future research will likely uncover new therapeutic applications. Advances in synthetic methodologies, such as the use of microwave irradiation and phase-transfer catalysis, are enabling the rapid and high-yield synthesis of these derivatives, which will facilitate further exploration of their structure-activity relationships and the development of new drug candidates. niscpr.res.in

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[3-(2-Methylpropoxy)phenoxy]acetic acid in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with etherification of phenolic precursors followed by carboxylation. For example:

Ether Formation : React 3-hydroxyphenol derivatives with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-methylpropoxy group .

Carboxylation : Use Kolbe-Schmitt carboxylation by reacting the intermediate phenoxy compound with CO₂ under high pressure and temperature (120–150°C) in the presence of NaOH .

  • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are most effective for purity assessment and structural confirmation?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Structural Confirmation :
  • NMR Spectroscopy : ¹H and ¹³C NMR to identify ether (δ 3.5–4.5 ppm) and carboxylic acid (δ 10–12 ppm) protons .
  • Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M-H]⁻ .
  • Elemental Analysis : Verify C, H, O content (±0.3% theoretical) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers at 4°C, away from oxidizing agents.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data for this compound?

  • Methodological Answer :

  • Crystallographic Validation : Use single-crystal X-ray diffraction (SCXRD) to resolve ambiguous proton assignments. For example, hydrogen bonding patterns (O···H distances: 1.8–2.2 Å) can clarify carboxylic acid proton shifts .
  • Computational Modeling : Compare experimental ¹H NMR with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* basis set) .
  • Deuteration Studies : Exchange labile protons with D₂O to confirm acid proton signals .

Q. How does the compound’s crystal structure inform its reactivity and intermolecular interactions?

  • Methodological Answer :

  • Hydrogen Bonding : The carboxylic acid group forms dimeric hydrogen bonds (O-H···O, ~2.7 Å), stabilizing the crystal lattice and influencing solubility .
  • Packing Analysis : Monoclinic P21/c symmetry (cell parameters: a = 5.1062 Å, b = 22.352 Å, c = 7.4014 Å, β = 108.24°) reveals steric effects from the 2-methylpropoxy group, which may hinder nucleophilic attack at the aromatic ring .

Q. What methodological considerations are critical for studying environmental persistence or degradation pathways?

  • Methodological Answer :

  • Environmental Simulation : Use OECD 308/309 guidelines to assess biodegradation in water-sediment systems. Monitor via LC-MS/MS for degradation products (e.g., phenoxyacetic acid derivatives) .
  • Advanced Oxidation : Investigate hydroxyl radical (•OH) reactivity using Fenton’s reagent (Fe²⁺/H₂O₂). Quantify rate constants via competition kinetics with probe compounds .
  • QSAR Modeling : Predict bioaccumulation using logP values (estimated: ~2.5) and molecular volume (~250 ų) .

Q. How to design experiments to study interactions with biomolecules (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., cyclooxygenase-2). Validate with molecular dynamics simulations (GROMACS) .
  • Fluorescence Quenching : Titrate the compound into protein solutions (e.g., BSA) and measure Stern-Volmer constants to assess binding affinity .
  • Enzymatic Assays : Test inhibition of acetylcholinesterase via Ellman’s method (λ = 412 nm) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s synthetic yield in peer-reviewed studies?

  • Methodological Answer :

  • Reaction Parameter Screening : Systematically vary temperature (80–150°C), solvent (DMF vs. THF), and catalyst (e.g., KI) to identify optimal conditions .
  • Byproduct Analysis : Use GC-MS to detect side products (e.g., unreacted phenol or over-oxidized intermediates) .
  • Reproducibility Checks : Replicate published protocols with strict control of anhydrous conditions and inert atmospheres .

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